
3-Amino-1-phenyl-1h-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the following chemical formula:
C10H8N2O2
. It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems, making them relevant in pharmaceutical research .Preparation Methods
Synthetic Routes:: The synthetic routes for 3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid involve the condensation of appropriate precursors. One common method is the reaction between 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and an appropriate carboxylic acid derivative .
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent, such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the condensation.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis principles apply. Optimization for yield, purity, and scalability is essential for large-scale production.
Chemical Reactions Analysis
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution reactions at the phenyl or amino group are possible.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It may be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or other molecular interactions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-amino-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,14,15) |
InChI Key |
FYVZPQHOFIQSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



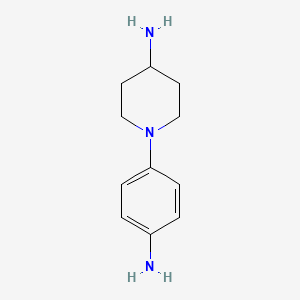
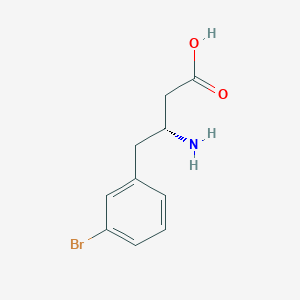
![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
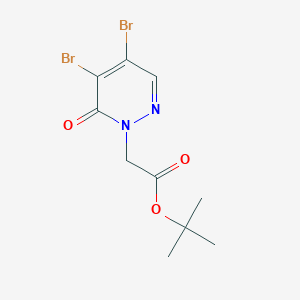
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)
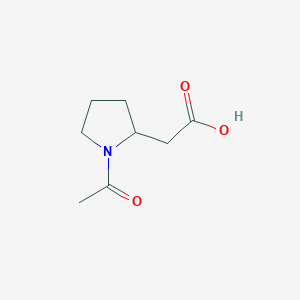
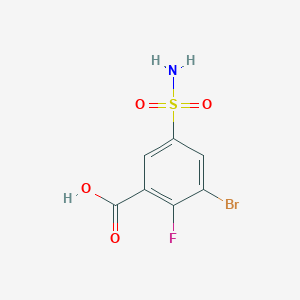

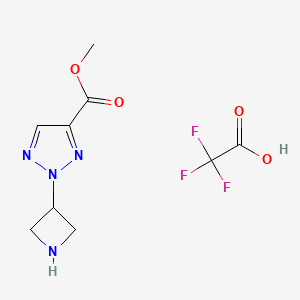
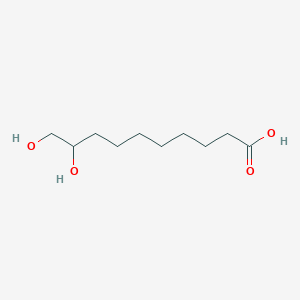
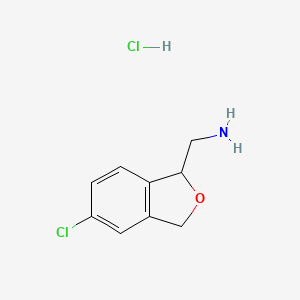
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
